![molecular formula C19H18N6O B2887460 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034560-14-8](/img/structure/B2887460.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

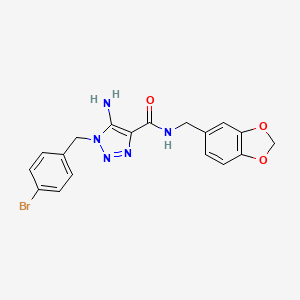

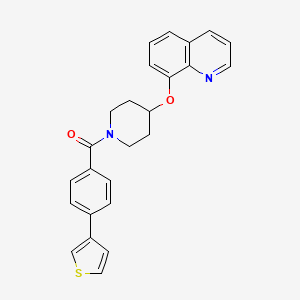

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide” is a complex organic molecule. It contains key functional groups such as imidazole and triazole rings, which are often found in biologically active molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and triazole rings, which are key components of the molecule. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and triazole rings, along with the phenyl and ethyl groups. The exact structure would need to be determined through techniques such as NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be centered around its imidazole and triazole rings. These heterocycles are key components to functional molecules and can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties could include its molecular weight, purity, and optical properties .Aplicaciones Científicas De Investigación

Corrosion Inhibition

This compound has shown potential as a corrosion inhibitor . It can be used to protect metals like mild steel in corrosive environments, such as in the presence of hydrochloric acid. The efficiency of corrosion inhibition increases with the concentration of the compound, reaching up to 97.39% at certain concentrations . This application is crucial in industries where metal longevity is essential.

Pharmaceutical Research

In the pharmaceutical industry, similar compounds have been used as reference standards for drug testing, particularly for antifungal medications . While the exact application of this compound in pharmaceuticals isn’t detailed, its structural similarity to known drugs suggests potential use in developing new therapeutic agents or as a reference in quality control.

Electrochemical Studies

The compound’s role in electrochemical studies, particularly in the study of electrochemical impedance spectroscopy (EIS) , is noteworthy . It helps in understanding the electrochemical properties of materials, which is vital for battery research and the development of electronic devices.

Surface Analysis

Surface analytical techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have utilized this compound to study the adsorption properties on metal surfaces . This is important for materials science research, especially in coatings and thin-film technologies.

Green Chemistry

The use of this compound as a green corrosion inhibitor highlights its importance in sustainable chemistry practices . It offers an environmentally friendly alternative to traditional corrosion inhibitors, which are often toxic and hazardous.

Activation Energy Studies

The compound has been used to calculate the apparent activation energy (Ea) for corrosion processes . This application is significant in the field of chemical kinetics and helps in the design of more efficient reaction processes.

Adsorption Isotherm Analysis

Understanding the adsorption behavior of molecules on surfaces is critical for various applications, including catalysis and sensor design. This compound adheres to the Temkin adsorption isotherm , providing insights into its interaction with metal surfaces .

Antimycotic Applications

Although not directly mentioned for this compound, structurally similar molecules have been used in the development and testing of antimycotic (antifungal) agents . This suggests potential research applications in discovering new treatments for fungal infections.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(benzimidazol-1-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c26-19(13-24-14-20-16-8-4-5-9-18(16)24)23-17(12-25-21-10-11-22-25)15-6-2-1-3-7-15/h1-11,14,17H,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVPYBYXIHNNPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)

![2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2887383.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)

![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)

![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)

![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)

![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)